Europium(III) phosphate

Descripción general

Descripción

Europium(III) phosphate, also known as this compound, is an inorganic compound with the chemical formula EuPO₄. It is one of the phosphates of europium, a rare earth element. This compound is known for its unique luminescent properties, making it valuable in various scientific and industrial applications .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

Europium(III) phosphate can be synthesized using the sol-gel method. The process begins with dissolving europium(III) oxide in an equimolar amount of nitric acid. An excess of 10% phosphoric acid is then added to the solution. Ammonia is used to adjust the pH to 4, forming a gel. This gel is washed with water and heated to 1200°C for a day to obtain this compound .

Industrial Production Methods

In industrial settings, this compound is produced using similar methods but on a larger scale. The sol-gel method is preferred due to its efficiency and ability to produce high-purity compounds. The process involves precise control of reaction conditions to ensure consistent quality and yield .

Análisis De Reacciones Químicas

Types of Reactions

Europium(III) phosphate undergoes various chemical reactions, including:

Oxidation and Reduction: this compound can participate in redox reactions, where europium can change its oxidation state.

Substitution: The compound can undergo substitution reactions where phosphate ions are replaced by other anions.

Common Reagents and Conditions

Oxidation: Strong oxidizing agents such as hydrogen peroxide can oxidize this compound.

Reduction: Reducing agents like sodium borohydride can reduce this compound.

Substitution: Reactions with other phosphates or anions in aqueous solutions can lead to substitution.

Major Products Formed

Oxidation: Europium(IV) compounds.

Reduction: Europium(II) compounds.

Substitution: Various substituted phosphates depending on the reacting anion.

Aplicaciones Científicas De Investigación

Chemistry

Europium(III) phosphate serves as a significant phosphor in luminescent materials due to its strong red emission when excited by ultraviolet light. This property is harnessed in various applications, including:

- Phosphors for Displays : Used in LED lights and display screens to produce vibrant colors.

- Catalysis : Acts as a catalyst in specific chemical reactions due to its unique electronic properties.

Biology

The luminescent characteristics of this compound make it valuable in biological imaging and biosensing applications:

- Bioimaging : Utilized for imaging biological samples due to its ability to emit light upon excitation.

- Biosensing : Employed in sensors that detect biological molecules through luminescent signals.

Medicine

Research indicates potential applications of this compound in medical fields:

- Diagnostic Imaging : Investigated as a contrast agent in imaging techniques like MRI due to its luminescent properties.

- Therapeutic Applications : Explored for its potential use in targeted drug delivery systems.

Industry

In industrial settings, this compound is utilized for:

- Optical Coatings : Used in coatings for optical devices due to its luminescent properties.

- Solid-State Lighting : Integral in manufacturing phosphors for energy-efficient lighting solutions.

Recent studies have highlighted several key biological activities associated with europium-containing compounds:

Osteogenic Activity

Europium-doped biomaterials have shown enhanced bone formation and mineralization, making them promising candidates for bone tissue engineering.

Angiogenic Properties

Research indicates that europium compounds can stimulate angiogenesis, crucial for wound healing and tissue regeneration. For instance, europium-doped calcium polyphosphate has demonstrated increased secretion of angiogenesis-related proteins in human umbilical vein endothelial cells (HUVECs).

Neuritogenic Effects

Some studies suggest that europium compounds may promote nerve cell growth and regeneration, offering potential therapeutic avenues for neurodegenerative diseases.

Antibacterial and Antitumor Activities

Europium-based materials have exhibited antibacterial properties against various pathogens and potential antitumor effects through modulation of cellular pathways.

Real-time Monitoring of Enzyme Activity

A study developed a europium(III)-based probe that selectively binds to adenosine-3′,5′-diphosphate (PAP), enabling real-time assays for heparan sulfotransferase activity without complex labeling techniques.

Enhancement of Angiogenesis

In a systematic review analyzing studies on europium-doped biomaterials, it was found that these materials significantly improved angiogenic differentiation in endothelial cells.

Interaction with Phospholipid Membranes

Research has shown that europium(III) ions interact preferentially with acidic phospholipids, which is vital for understanding their utilization as probes in membrane studies.

Data Summary

The following table summarizes key findings from recent studies regarding the biological activity of europium-containing materials:

| Biomaterial | Form of Europium | Cell Type | Assessment Method | Results | Mechanism |

|---|---|---|---|---|---|

| Europium-doped calcium polyphosphate | Eu³⁺ (EuPO₄) | HUVECs | CCK-8 assay | Increased secretion of angiogenesis-related proteins | Enhanced signaling pathways |

| Europium-modified mesoporous silica nanoparticles | Eu³⁺ (Eu(NO₃)₃) | HUVECs | RT-qPCR | Increased expression of angiogenic genes | Activation of angiogenic pathways |

| Europium(OH)₃ nanorods | Eu(OH)₃ | Endothelial cells | [3H]-thymidine incorporation | Dose-dependent increase in cell proliferation | ROS production and MAPK pathway activation |

Mecanismo De Acción

The luminescent properties of europium(III) phosphate are due to the electronic transitions of europium ions. When excited by ultraviolet light, europium ions transition from a higher energy state to a lower energy state, emitting light in the process. The specific transitions involved are from the 5D₀ state to the 7F₁, 7F₂, 7F₃, and 7F₄ states, resulting in the characteristic red emission .

Comparación Con Compuestos Similares

Similar Compounds

- Europium(II) phosphate (Eu₃(PO₄)₂)

- Europium(II,III) phosphate (Eu₃Eu(PO₄)₃)

- Europium(III) phosphide (EuP)

Uniqueness

Europium(III) phosphate is unique due to its strong red luminescence, which is more intense and stable compared to other europium phosphates. This makes it particularly valuable in applications requiring high color purity and stability, such as in LED lights and display screens .

Actividad Biológica

Europium(III) phosphate (EuPO₄) is a compound that has garnered attention in various fields, particularly in biomedicine and materials science, due to its unique luminescent properties and potential biological activities. This article explores the biological activity of this compound, focusing on its interactions with biological systems, its applications in biomedical research, and its potential therapeutic uses.

Overview of this compound

This compound exists in several forms, including crystalline and amorphous structures. It is recognized for its low toxicity and good biocompatibility, making it suitable for use in biological applications. The compound exhibits luminescent properties that are harnessed in various assay techniques, particularly in monitoring enzymatic activities.

Biological Functions

Recent studies have highlighted several biological functions associated with europium-containing compounds, including:

- Osteogenic Properties : Research indicates that europium-doped biomaterials can enhance osteogenesis, promoting bone formation. For example, europium-doped calcium polyphosphate has shown increased secretion of osteogenesis-related proteins in MC3T3-E1 cells .

- Angiogenic Effects : Europium compounds have been found to stimulate angiogenesis. In studies involving human umbilical vein endothelial cells (HUVECs), europium-doped materials significantly increased the secretion of angiogenesis-related proteins .

- Neuritogenic Activity : Some europium compounds exhibit neuritogenic effects, promoting neuronal growth and regeneration. This property is particularly relevant for developing treatments for neurodegenerative diseases .

- Antibacterial and Anti-tumor Properties : Europium-containing materials have demonstrated antibacterial effects against various pathogens and potential anti-tumor activity by inhibiting cancer cell proliferation .

The biological activities of this compound are attributed to several mechanisms:

- Ion Doping : The incorporation of europium ions into biomaterials modifies their surface properties, enhancing interactions with biological molecules. This doping can improve the mechanical strength and bioactivity of materials used in implants .

- Luminescence-Based Assays : this compound's luminescent properties allow for real-time monitoring of biochemical reactions. For instance, a europium-based probe was developed to monitor heparan sulfotransferase activity by detecting changes in luminescence when the enzyme interacts with substrates like PAPS (adenosine-3′-phosphate-5′-phosphosulfate) .

1. Monitoring Enzyme Activity

A study utilized a europium(III)-based probe to monitor the activity of heparan sulfotransferase in real-time. The probe showed selective binding to PAP (adenosine-3′,5′-diphosphate), leading to enhanced luminescence signals that correlated with enzyme activity. This method represents a significant advancement in enzymatic assays, allowing for simpler and more efficient monitoring compared to traditional methods .

2. Osteogenic Differentiation

In vitro studies demonstrated that europium-doped calcium polyphosphate significantly enhanced osteogenic differentiation in MC3T3-E1 cells. The highest response was observed at a 5% europium concentration, indicating a dose-dependent effect on bone-related protein secretion such as alkaline phosphatase (ALP) and osteopontin (OPN) .

Table 1: Summary of Biological Activities of Europium Compounds

Propiedades

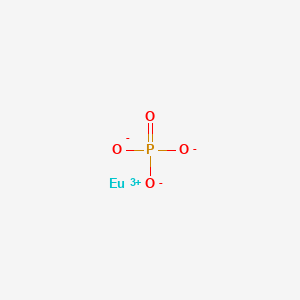

IUPAC Name |

europium(3+);phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/Eu.H3O4P/c;1-5(2,3)4/h;(H3,1,2,3,4)/q+3;/p-3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KJNZTHUWRRLWOA-UHFFFAOYSA-K | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[O-]P(=O)([O-])[O-].[Eu+3] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

EuO4P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80928975 | |

| Record name | Europium(3+) phosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80928975 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

246.94 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13537-10-5 | |

| Record name | Europium phosphate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013537105 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Europium(3+) phosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80928975 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Europium phosphate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.033.532 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: Can europium(III) phosphate be used for high-temperature thermometry?

A: Yes, research suggests that single crystals of this compound can function as high-temperature thermometers. [] This is based on the temperature-dependent luminescence of europium(III) ions (Eu3+). Specifically, by analyzing the intensity ratio between defect emission from the host lattice and Eu3+ 5D0,1 7FJ transitions upon excitation at 338 nm, the temperature sensing range can extend up to at least 865 K. [] This method offers a resolution of <1 K with excellent reproducibility. []

Q2: What influences the temperature sensing range of this compound?

A: The temperature sensing range of this compound is influenced by the excitation wavelength used. [] Studies have shown that excitation at different wavelengths, such as 365 nm (intraconfigurational 4f2 excitation), 338 nm (defect excitation), and 254 nm (O2- → Eu3+ charge-transfer excitation), results in varying temperature dependencies of the emission intensity. [] This difference arises from the distinct coupling schemes between the lanthanoid and defect emission from the host lattice at each excitation wavelength. []

Q3: Beyond temperature sensing, are there other applications for this compound's luminescent properties?

A3: While the provided research focuses on temperature sensing, the luminescent properties of this compound, stemming from the Eu3+ ions, make it potentially suitable for other applications. These could include:

Q4: What is known about the different structural forms of this compound?

A: Research indicates that this compound can exist in both crystalline and amorphous forms. [] While the provided abstracts lack specific details on these structures, the crystallization process of this compound, involving intermediate modifications, has been studied. [] Further research exploring the specific crystal structures, including analysis through techniques like X-ray diffraction, would be beneficial.

Q5: How does the presence of other elements like calcium or strontium influence this compound?

A: The inclusion of elements like calcium or strontium can impact the crystal chemistry and phase formation in systems containing this compound. [, ] For instance, the formation of calcium-substituted this compound monohydrate from phosphoric acid solutions has been reported. [] Additionally, research has explored phases related to the α-potassium sulfate structure within the sodium phosphate-strontium phosphate-europium(III) phosphate system. [] Understanding these interactions is crucial for tailoring the properties of this compound for specific applications.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.